2,2-Dimethylcyclopropyl Cyanide

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92356. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

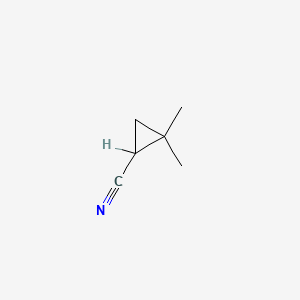

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2-dimethylcyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N/c1-6(2)3-5(6)4-7/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPCJHBAFHCDRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5722-11-2, 157728-61-5 | |

| Record name | 2,2-Dimethylcyclopropanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5722-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5722-11-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropanecarbonitrile, 2,2-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-Dimethylcyclopropyl Cyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2,2-Dimethylcyclopropyl Cyanide

Abstract: 2,2-Dimethylcyclopropyl cyanide, also known as 2,2-dimethylcyclopropanecarbonitrile, is a valuable synthetic intermediate in the development of pharmaceuticals and agrochemicals.[1] Its gem-dimethyl-substituted cyclopropane ring offers a unique structural motif that can impart desirable properties such as metabolic stability and conformational rigidity to bioactive molecules. This guide provides an in-depth examination of a robust and widely adopted method for its synthesis: the phase-transfer catalyzed (PTC) cyclopropanation of isobutylene with a haloacetonitrile. We will explore the underlying mechanistic principles, provide a detailed experimental protocol, discuss critical process considerations, and present a comparative analysis of this route.

Introduction: The Strategic Value of the Gem-Dimethylcyclopropane Moiety

The cyclopropane ring, despite its simple structure, is a powerhouse in medicinal chemistry. Its inherent ring strain and unique electronic properties allow it to act as a versatile conformational constraint, a metabolically stable isostere for gem-dimethyl or carbonyl groups, and a modulator of pKa and lipophilicity. The addition of gem-dimethyl groups to this scaffold, as seen in this compound, further enhances its utility by providing a lipophilic, sterically defined building block that is resistant to oxidative metabolism. This makes it a key component in the synthesis of complex molecules where metabolic stability is paramount.

This guide focuses on a practical and scalable synthetic approach that leverages the principles of phase-transfer catalysis to efficiently construct this valuable synthon.

Featured Synthesis: Phase-Transfer Catalyzed Cyclopropanation

The reaction of an alkene with a carbanion precursor to form a cyclopropane ring is a cornerstone of organic synthesis. The use of phase-transfer catalysis (PTC) has rendered this transformation particularly efficient and scalable.[2][3] PTC overcomes the challenge of bringing two reactants together when they reside in different immiscible phases (e.g., an aqueous base and an organic substrate), leading to enhanced reaction rates and milder conditions.[2][4]

Theoretical Principle and Mechanism

The core of this synthesis is a Michael-Initiated Ring Closure (MIRC) reaction. The process begins with the deprotonation of a haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile) by a strong base, typically concentrated sodium hydroxide. This deprotonation is challenging to perform in a single organic phase.

This is where the phase-transfer catalyst, usually a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), becomes critical. The catalyst transports the hydroxide anion (OH⁻) from the aqueous phase into the organic phase. In the organic phase, the hydroxide deprotonates the chloroacetonitrile to form a carbanion. This carbanion then undergoes a Michael addition to isobutylene (2-methylpropene). The resulting intermediate rapidly undergoes an intramolecular nucleophilic substitution (an Sₙ2 reaction), expelling the halide ion to form the cyclopropane ring.

dot

Caption: Phase-Transfer Catalysis (PTC) cycle for cyclopropanation.

In-Depth Experimental Protocol

This protocol is a representative procedure adapted from established methodologies for phase-transfer catalyzed cyclopropanations.

Materials & Reagents:

-

Isobutylene (2-methylpropene): Can be used as a condensed gas or generated in situ.

-

Chloroacetonitrile: A lachrymatory and toxic liquid. Handle with extreme care in a fume hood.[5]

-

Sodium Hydroxide (NaOH): 50% aqueous solution (w/w).

-

Tetrabutylammonium bromide (TBAB): Phase-transfer catalyst.

-

Toluene: Solvent.

-

Hydrochloric Acid (HCl): 1 M solution for neutralization.

-

Saturated Sodium Bicarbonate (NaHCO₃) solution.

-

Saturated Sodium Chloride (NaCl) solution (brine).

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄): Drying agent.

Equipment:

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dry ice condenser.

-

An addition funnel.

-

A cooling bath (ice/water).

-

Standard glassware for workup and distillation.

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, charge the three-necked flask with toluene, chloroacetonitrile (1.0 eq), and tetrabutylammonium bromide (0.05 eq).

-

Cooling & Alkene Addition: Cool the mixture to 0-5 °C using an ice bath. Through the dry ice condenser, carefully introduce condensed isobutylene (1.5-2.0 eq). Ensure vigorous stirring to dissolve the gas into the organic phase.

-

Base Addition (Exothermic): Begin the dropwise addition of the 50% NaOH solution via the addition funnel. Causality: The reaction is highly exothermic. A slow, controlled addition rate is critical to maintain the internal temperature between 5-10 °C. This temperature control minimizes side reactions, such as the polymerization of isobutylene or hydrolysis of the nitrile.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 10 °C for 2-4 hours. The progress can be monitored by Gas Chromatography (GC) by periodically quenching an aliquot of the organic layer with dilute acid and analyzing the composition.

-

Workup - Quenching: Once the reaction is deemed complete, slowly pour the reaction mixture into a beaker containing cold water to quench the reaction and dissolve the inorganic salts.

-

Workup - Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with small portions of toluene or dichloromethane to recover any dissolved product.

-

Workup - Washing: Combine the organic layers and wash sequentially with 1 M HCl (to neutralize any remaining NaOH), saturated NaHCO₃ solution (to remove any acidic impurities), and finally with brine (to begin the drying process). Causality: These washing steps are essential for removing the catalyst and other water-soluble impurities, which is crucial for achieving high purity after distillation.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

dot

Sources

- 1. CAS 5722-11-2: 2,2-Dimethylcyclopropanecarbonitrile [cymitquimica.com]

- 2. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physical Properties of 2,2-Dimethylcyclopropyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of the Cyclopropyl Nitrile Moiety

2,2-Dimethylcyclopropyl cyanide, a colorless to pale yellow liquid, is an organic compound of significant interest in the fields of medicinal chemistry and materials science.[1] Its rigid cyclopropane ring, gem-dimethyl substitution, and reactive nitrile group offer a unique combination of steric and electronic properties. This makes it a valuable building block in the synthesis of novel pharmaceuticals and agrochemicals, where the cyclopropyl group can act as a metabolically stable isostere for other functional groups and the nitrile can be readily converted into a variety of other functionalities.[1] A thorough understanding of its physical properties is paramount for its effective use in synthesis, process development, and quality control. This guide provides a comprehensive overview of the key physical characteristics of this compound, details the experimental methodologies for their determination, and presents a predictive analysis of its spectral properties based on analogous structures.

Chemical Structure and Identification

The foundational step in characterizing any chemical entity is to establish its structure and unambiguous identifiers.

Caption: Workflow for micro-scale boiling point determination.

Density Determination

Density is a measure of mass per unit volume and is a useful parameter for quality control and reaction stoichiometry calculations.

Methodology:

-

Mass of Empty Pycnometer: A clean, dry pycnometer (a flask with a precise volume) is weighed accurately.

-

Mass of Pycnometer with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are present, and weighed again.

-

Mass of Pycnometer with Water: The pycnometer is emptied, cleaned, dried, and then filled with deionized water and weighed.

-

Calculation: The density of the sample is calculated using the following formula: Density_sample = (Mass_sample / Mass_water) * Density_water (at the experimental temperature)

Causality: This method relies on the direct measurement of the mass of a precisely known volume of the liquid. By comparing the mass of the sample to the mass of an equal volume of a reference substance with a known density (water), the density of the sample can be accurately determined.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a sensitive measure of purity.

Methodology:

-

Instrument Calibration: An Abbe refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted to illuminate the crosshairs in the eyepiece. The adjustment knob is turned until the boundary between the light and dark fields aligns with the center of the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Causality: This technique is based on Snell's Law, which relates the angle of incidence and the angle of refraction of light as it passes through the interface of two different media. The refractometer measures the critical angle at which light is no longer refracted but is instead totally internally reflected, and from this, the refractive index is calculated.

Predicted Spectroscopic Properties

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be relatively simple due to the symmetry of the molecule.

-

Cyclopropyl Protons: The protons on the cyclopropane ring will appear in the upfield region, typically between 0.5 and 1.5 ppm. The proton attached to the same carbon as the nitrile group will be the most downfield of the ring protons due to the deshielding effect of the nitrile. The two diastereotopic protons on the CH₂ group of the ring will likely appear as a complex multiplet.

-

Methyl Protons: The two methyl groups are chemically equivalent and will therefore give rise to a single, sharp singlet. This signal is expected to be in the range of 1.0-1.5 ppm.

Based on the spectrum of the closely related 2,2-dimethylpropane, where all 12 protons are equivalent and appear as a singlet at approximately 0.9 ppm, the methyl protons of this compound will likely be in a similar region. [2][3][4][5]

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide valuable information about the carbon framework.

-

Nitrile Carbon: The carbon of the nitrile group (C≡N) is expected to have a chemical shift in the range of 115-125 ppm.

-

Quaternary Carbon: The quaternary carbon of the cyclopropane ring, bonded to the two methyl groups, will be shifted downfield relative to the other ring carbons.

-

Methyl Carbons: The two equivalent methyl carbons will produce a single signal in the aliphatic region, likely between 15 and 25 ppm.

-

Cyclopropyl Carbons: The CH and CH₂ carbons of the cyclopropane ring will appear in the upfield region, typically between 5 and 20 ppm. The CH carbon will be further downfield than the CH₂ carbon.

For comparison, the ¹³C NMR spectrum of cyclopropane shows a single peak at -2.7 ppm, highlighting the high shielding of cyclopropyl carbons. [6]In 2,2-dimethylpropane, the quaternary carbon appears at around 31 ppm and the methyl carbons at approximately 32 ppm. [7]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the vibrational modes of the nitrile and cyclopropyl groups.

-

C≡N Stretch: A sharp, intense absorption band is expected in the region of 2240-2260 cm⁻¹. This is a highly characteristic peak for nitriles.

-

C-H Stretch (Cyclopropyl): Absorptions for the C-H bonds of the cyclopropane ring are typically found just above 3000 cm⁻¹.

-

C-H Stretch (Alkyl): The C-H stretching vibrations of the methyl groups will appear just below 3000 cm⁻¹.

-

Cyclopropane Ring Deformations: The "breathing" and deformation modes of the cyclopropane ring often give rise to characteristic absorptions in the fingerprint region, particularly around 1020 cm⁻¹.

The IR spectrum of cyclopropyl cyanide shows a strong C≡N stretch at approximately 2250 cm⁻¹ and characteristic cyclopropyl C-H stretches. [8][9]

Mass Spectrometry (Predicted)

The mass spectrum will provide information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 95, corresponding to the molecular weight of the compound.

-

Fragmentation: Fragmentation is likely to involve the loss of a methyl group (CH₃•), leading to a stable cation at m/z 80. Another possible fragmentation pathway is the loss of the nitrile group (•CN), resulting in a fragment at m/z 69. Cleavage of the cyclopropane ring is also possible.

The mass spectrum of 2,2-dimethylpropane shows a weak molecular ion at m/z 72 and a base peak at m/z 57, corresponding to the loss of a methyl group to form the stable tert-butyl cation. [10][11][12]A similar preference for the formation of a stable cation is expected for this compound.

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound, a compound of growing importance in synthetic chemistry. While some physical constants are based on predictive models, this guide has also outlined the robust experimental methodologies required for their empirical determination. The predicted spectroscopic data, grounded in the analysis of analogous structures, offers a valuable framework for the characterization and quality control of this versatile chemical building block. As research into novel applications of cyclopropane-containing molecules continues to expand, a thorough understanding of their fundamental physical properties will remain an indispensable tool for the scientific community.

References

-

Doc Brown's Chemistry. (n.d.). 2,2-dimethylpropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 neopentane 1-H nmr doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of ... - Doc Brown's Chemistry. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of 2,2-dimethylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of neopentane image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

-

Study.com. (n.d.). What distinguishes the mass spectrum of 2, 2-dimethylpropane from the mass spectra of pentane and isopentane? Check all that apply. The peak at m/z = 57 is due to loss of a methyl radical: loss of a. Retrieved from [Link]

-

Filo. (2024, May 19). How could you distinguish the mass spectrum of 2,2 -dimethylpropane from those of pentane and 2-methylbutane? Retrieved from [Link]

-

Knowledge Bank. (n.d.). VIBRATIONAL SPECTRA OF CYCLOPROPYL CYANIDE AND CYCLOPROPYL CYANIDE-α-d1. Retrieved from [Link]

-

PubChem. (n.d.). Cyclopropanecarbonitrile. Retrieved from [Link]

-

NIST. (n.d.). Cyclopropanecarbonitrile. Retrieved from [Link]

-

Chegg. (2023, December 10). Question: How many signals are in the 1H NMR spectrum of 2,2-dimethylpropane? Retrieved from [Link]

-

Brainly. (2024, October 15). [FREE] How many signals does 2,2-dimethylpropane give in its ^{1}H NMR spectrum, and what will be the splitting. Retrieved from [Link]

-

Toppr. (n.d.). What would distinguish the mass spectrum of 2,2-dimethylpropane from the mass spectra of pentane and 2-methylbutane? Check all that applies. A. The peak at m/z=57 is due to loss of a methyl radical. Retrieved from [Link]

-

NIST. (n.d.). Cyclopropanecarbonitrile. Retrieved from [Link]

-

NIST. (n.d.). Propane, 1-chloro-2,2-dimethyl-. Retrieved from [Link]

-

Chegg. (2023, March 26). Question: What would distinguish the IR spectrum of 2,2-dimethylpropane (neopentane) from the IR spectra of pentane and 2-methylbutane? Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Nematic phase nuclear magnetic resonance spectra and vibrationally averaged structures of cyclopropyl chloride, bromide, and cyanide. Retrieved from [Link]

-

NIST. (n.d.). Cyclopropanecarbonitrile. Retrieved from [Link]

-

Pearson. (n.d.). What distinguishes the mass spectrum of 2,2-dimethylpropane from the mass spectra of pentane and isopentane? Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031243). Retrieved from [Link]

-

NIST. (n.d.). Cyclopropanecarbonitrile. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclopropyl cyanide. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

- Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1973). Nuclear Magnetic Resonance Spectra of Cyclopropyl Derivatives. The Journal of Organic Chemistry, 38(2), 378–382.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, neat, experimental) (HMDB0060292). Retrieved from [Link]

-

Shree Ganesh Remedies Limited. (n.d.). Cyclopropyl cyanide-5500-21-0. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

NIST. (n.d.). Propanamide, 2,2-dimethyl-. Retrieved from [Link]

-

ChemBK. (n.d.). 2,2-Diphenylcyclopropanecarbonitrile. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 13.13 Uses of ¹³C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. CAS 5722-11-2: 2,2-Dimethylcyclopropanecarbonitrile [cymitquimica.com]

- 2. 2,2-dimethylpropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 neopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 2,2-DIMETHYLPROPANE(463-82-1) 1H NMR spectrum [chemicalbook.com]

- 4. Solved How many signals are in the 1H NMR spectrum of | Chegg.com [chegg.com]

- 5. brainly.com [brainly.com]

- 6. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. DSpace [kb.osu.edu]

- 9. Cyclopropanecarbonitrile [webbook.nist.gov]

- 10. mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. homework.study.com [homework.study.com]

- 12. How could you distinguish the mass spectrum of 2,2 -dimethylpropane from .. [askfilo.com]

An In-depth Technical Guide to 1-Cyano-2,2-dimethylcyclopropane: Structure, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of the Cyclopropane Motif in Modern Chemistry

The cyclopropane ring, a seemingly simple three-membered carbocycle, has garnered significant attention in the fields of medicinal chemistry and materials science. Its inherent ring strain and unique electronic properties impart a three-dimensional character to molecules, which can lead to enhanced metabolic stability, improved binding affinity to biological targets, and novel pharmacological profiles. This guide focuses on a specific, valuable building block: 1-Cyano-2,2-dimethylcyclopropane, also known as 2,2-dimethylcyclopropanecarbonitrile. Understanding the chemical structure, synthesis, and spectroscopic properties of this compound is crucial for its effective application in the development of new therapeutics and advanced materials. Notably, derivatives of this molecule, such as (S)-(+)-2,2-dimethylcyclopropane carboxamide, are key intermediates in the synthesis of Cilastatin.[1][2] Cilastatin is a renal dehydropeptidase inhibitor co-administered with the broad-spectrum antibiotic imipenem to prevent its degradation in the kidneys, thereby enhancing its efficacy.[1][2][3][4][5]

Section 1: Chemical Structure and Physicochemical Properties

1-Cyano-2,2-dimethylcyclopropane is a nitrile-substituted cyclopropane derivative. The presence of the gem-dimethyl group on the cyclopropane ring provides steric bulk and influences the molecule's conformational preferences. The nitrile group, with its strong dipole moment and linear geometry, serves as a versatile chemical handle for further synthetic transformations.

Below is a summary of its key physicochemical properties:

| Property | Value | Source |

| Molecular Formula | C₆H₉N | [ChemSpider] |

| Molecular Weight | 95.14 g/mol | [ChemSpider] |

| CAS Number | 5722-11-2 | [ChemSpider] |

| Appearance | Colorless to pale yellow liquid | [Vendor Data] |

| Boiling Point | 148-150 °C (predicted) | [ChemSpider] |

| Density | 0.84 g/cm³ (predicted) | [ChemSpider] |

| SMILES | CC1(C)CC1C#N | [ChemSpider] |

| InChI | InChI=1S/C6H9N/c1-6(2)3-5(6)4-7/h5H,3H2,1-2H3 | [ChemSpider] |

Section 2: Synthesis of 1-Cyano-2,2-dimethylcyclopropane

The synthesis of 1-Cyano-2,2-dimethylcyclopropane can be approached through a multi-step process, typically starting from 2,2-dimethylcyclopropanecarboxylic acid. The overall synthetic workflow involves the formation of an amide intermediate, followed by dehydration to the target nitrile.

Caption: Synthetic workflow for 1-Cyano-2,2-dimethylcyclopropane.

Part 2.1: Synthesis of 2,2-Dimethylcyclopropanecarboxamide

The amide intermediate is a crucial precursor to the final nitrile product. A common and effective method for its synthesis is through the conversion of the corresponding carboxylic acid to an acyl chloride, followed by amination.

Experimental Protocol: Acylation and Amination

-

Acyl Chloride Formation: To a solution of 2,2-dimethylcyclopropanecarboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF). Slowly add thionyl chloride (SOCl₂, 1.1-1.2 equivalents) dropwise at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC or GC-MS. The resulting solution of 2,2-dimethylcyclopropanecarbonyl chloride is typically used directly in the next step without purification.[2]

-

Amination: The crude acyl chloride solution is cooled to 0 °C and added dropwise to a stirred, cooled solution of concentrated aqueous ammonia (a significant excess). The reaction is typically vigorous and exothermic. After the addition, the mixture is stirred for an additional 1-2 hours at room temperature.

-

Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2,2-dimethylcyclopropanecarboxamide. The product can be further purified by recrystallization or column chromatography.

Part 2.2: Dehydration of 2,2-Dimethylcyclopropanecarboxamide to 1-Cyano-2,2-dimethylcyclopropane

The final step in the synthesis is the dehydration of the primary amide to the nitrile. Several modern and efficient methods are available for this transformation, offering advantages over classical, harsh dehydrating agents like phosphorus pentoxide.

Experimental Protocol: Catalytic Appel-Type Dehydration

A highly efficient method for amide dehydration is the catalytic Appel-type reaction.[6][7]

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,2-dimethylcyclopropanecarboxamide (1 equivalent) and triphenylphosphine oxide (Ph₃PO, 0.01-0.05 equivalents) in anhydrous acetonitrile.

-

Reagent Addition: To the stirred solution, add triethylamine (3 equivalents) followed by the dropwise addition of oxalyl chloride (2 equivalents) at 0 °C.

-

Reaction and Monitoring: The reaction is typically rapid and can be complete in as little as 10 minutes at room temperature. Monitor the progress of the reaction by TLC or GC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 1-Cyano-2,2-dimethylcyclopropane.

Section 3: Spectroscopic Characterization

The structural elucidation of 1-Cyano-2,2-dimethylcyclopropane relies on a combination of spectroscopic techniques. Below are the expected and reported spectral data.

3.1: Infrared (IR) Spectroscopy

The IR spectrum of 1-Cyano-2,2-dimethylcyclopropane will exhibit characteristic absorption bands for the nitrile and the alkyl groups.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~2245 | C≡N stretch | Medium |

| 2960-2850 | C-H stretch (sp³ carbons) | Strong |

| ~1465 | CH₂ scissoring | Medium |

| ~1380 | CH₃ symmetric bending | Medium |

The presence of a medium-intensity peak around 2245 cm⁻¹ is a clear indicator of the nitrile functional group. The strong absorptions below 3000 cm⁻¹ are characteristic of the C-H bonds in the methyl and cyclopropyl groups.

3.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum of 1-Cyano-2,2-dimethylcyclopropane is expected to show distinct signals for the protons on the cyclopropane ring and the gem-dimethyl groups. Due to the asymmetry of the molecule, the two methyl groups are diastereotopic and should appear as two separate singlets. The protons on the cyclopropane ring will exhibit complex splitting patterns due to geminal and cis/trans coupling.

-

Expected Chemical Shifts (δ, ppm):

-

1.1 - 1.4: Two singlets, each integrating to 3H (gem-dimethyl groups).

-

0.8 - 1.6: A multiplet, integrating to 3H (cyclopropyl protons).

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the nitrile carbon, the quaternary carbon of the gem-dimethyl group, the two methyl carbons, and the two carbons of the cyclopropane ring.

-

Expected Chemical Shifts (δ, ppm):

3.3: Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 1-Cyano-2,2-dimethylcyclopropane is expected to show a molecular ion peak (M⁺) at m/z = 95. The fragmentation pattern would likely involve the loss of a methyl group (M-15) to form a stable carbocation, leading to a prominent peak at m/z = 80. Further fragmentation of the cyclopropane ring could also be observed.

Section 4: Applications in Drug Development and Beyond

The 1-Cyano-2,2-dimethylcyclopropane scaffold is a valuable building block in medicinal chemistry. The nitrile group can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a wide range of derivatives. As previously mentioned, the corresponding amide is a key intermediate in the synthesis of Cilastatin, demonstrating the pharmaceutical relevance of this structural motif.[1]

The rigid cyclopropane ring can act as a bioisostere for other chemical groups, such as a gem-dimethyl group or a double bond, while introducing a specific three-dimensional geometry. This can be exploited to optimize the binding of a drug candidate to its target protein, improve its pharmacokinetic properties, and reduce off-target effects. The fungicidal and larvicidal activity of some dicyano-containing cyclopropane-1-carboxamides further highlights the potential of this class of compounds in agrochemical research.

Conclusion

1-Cyano-2,2-dimethylcyclopropane is a synthetically accessible and versatile building block with significant potential in drug discovery and development. Its unique structural features, arising from the combination of a strained cyclopropane ring, a gem-dimethyl group, and a reactive nitrile handle, make it an attractive starting material for the synthesis of complex and biologically active molecules. This guide provides a foundational understanding of its structure, synthesis, and spectroscopic properties, which will be invaluable to researchers and scientists working at the forefront of chemical and pharmaceutical innovation.

References

-

Synthesis of S-(+)-2,2-dimethylcyclopropane Carboxamide as the Key Intermediate of Cilastatin. (2012). Science & Technology Review, 30(35), 74-79. [Link]

-

Why cilastatin is given along with Imipenem | Pharmacology | medcampus | Short video. (2021, August 3). medcampus. [Link]

- CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide. (2013).

-

Imipenem/cilastatin: an update of its antibacterial activity, pharmacokinetics and therapeutic efficacy in the treatment of serious infections. (1998). Drugs, 55(3), 405-434. [Link]

-

imipenem and cilastatin. (n.d.). Drugs.com. [Link]

-

Shipilovskikh, S. A., Vaganov, V. Y., Denisova, E. I., Rubtsov, A. E., & Malkov, A. V. (2018). Dehydration of Amides to Nitriles under Conditions of a Catalytic Appel Reaction. Organic Letters, 20(3), 728–731. [Link]

-

2,2-dimethylpropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 neopentane 1-H nmr. (n.d.). Doc Brown's Chemistry. [Link]

-

C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of... (n.d.). Doc Brown's Chemistry. [Link]

-

infrared spectrum of 2,2-dimethylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of neopentane image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. [Link]

-

Dehydration of Amides to Nitriles Under Conditions of a Catalytic Appel Reaction. (2018). PubMed. [Link]

-

Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. (2008). ResearchGate. [Link]

-

Dehydration of amides to give nitriles. (n.d.). Master Organic Chemistry. [Link]

-

sample 13C NMR spectra of compounds with common functional groups. (2022, October 7). YouTube. [Link]

-

13 C NMR Chemical Shifts. (n.d.). Oregon State University. [Link]

-

Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. (2008). PMC. [Link]

-

13-C NMR - How Many Signals. (2022, February 8). Master Organic Chemistry. [Link]

Sources

- 1. kjdb.org [kjdb.org]

- 2. CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CN101735099A - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide - Google Patents [patents.google.com]

- 6. 2,2-Dimethylcyclopropanecarboxamide | C6H11NO | CID 574717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Propanol, 2,2-dimethyl- [webbook.nist.gov]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to 2,2-Dimethylcyclopropyl Cyanide: A Versatile Building Block in Modern Chemistry

This guide provides a comprehensive technical overview of 2,2-Dimethylcyclopropyl Cyanide (CAS No. 5722-11-2), a valuable and versatile building block for researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, explore plausible synthetic routes with detailed experimental considerations, analyze its spectral characteristics, and discuss its significant applications, particularly in the realm of medicinal chemistry.

Core Molecular Attributes of this compound

This compound, also known as 2,2-dimethylcyclopropanecarbonitrile, is a unique organic compound featuring a strained cyclopropane ring substituted with two methyl groups and a cyano (nitrile) functional group.[1] This combination of a rigid, sterically hindered cyclopropyl moiety and a reactive nitrile group imparts distinct chemical properties that make it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5722-11-2 | [1][2] |

| Molecular Formula | C₆H₉N | [1][3] |

| Molecular Weight | 95.15 g/mol | [3] |

| Appearance | Colorless to light yellow/orange clear liquid | [1] |

| Boiling Point | Approximately 141 °C | [4] |

| Solubility | Moderately soluble in organic solvents, less soluble in water | [1] |

Strategic Synthesis of this compound

While a definitive, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in the literature, a logical and efficient synthetic strategy can be devised based on established organic chemistry principles and published routes for analogous compounds. A highly plausible two-step approach involves the synthesis of the corresponding amide, 2,2-dimethylcyclopropanecarboxamide, followed by its dehydration to the target nitrile.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2,2-Dimethylcyclopropanecarboxamide

This procedure is adapted from the general synthesis of amides from carboxylic acids.

-

Activation of the Carboxylic Acid: To a solution of 2,2-dimethylcyclopropanecarboxylic acid (1 equivalent) in an inert solvent such as dichloromethane (DCM) or chloroform, add a catalytic amount of N,N-dimethylformamide (DMF).[5]

-

Formation of the Acyl Chloride: Slowly add thionyl chloride (SOCl₂, 1.1 equivalents) to the solution at 0 °C.[5] Allow the reaction to warm to room temperature and then reflux for 2-3 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Amidation: Cool the reaction mixture to 0 °C and slowly add a concentrated aqueous solution of ammonia (excess) with vigorous stirring.

-

Work-up and Isolation: Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,2-dimethylcyclopropanecarboxamide.[6] Purification can be achieved by recrystallization or column chromatography.

Step 2: Dehydration of 2,2-Dimethylcyclopropanecarboxamide to this compound

This step is based on standard amide dehydration methodologies.

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2,2-dimethylcyclopropanecarboxamide (1 equivalent) in a suitable solvent like acetonitrile.

-

Addition of Dehydrating Agent: Add a dehydrating agent such as phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or utilize a milder system like the Appel reaction conditions (e.g., triphenylphosphine and carbon tetrachloride or a catalytic version).[7]

-

Reaction Conditions: The reaction may require heating to reflux to drive the dehydration to completion. Monitor the reaction by TLC or GC-MS.

-

Quenching and Extraction: Upon completion, cool the reaction mixture and carefully quench any remaining dehydrating agent (e.g., by slowly adding ice-water for P₂O₅). Extract the product into an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic extracts with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude this compound can be purified by distillation under reduced pressure.

Spectroscopic Characterization (Predicted)

While a comprehensive, published set of spectra for this compound is elusive, its spectral properties can be reliably predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features | Justification |

| ¹H NMR | Singlet (~1.2 ppm, 6H, 2 x CH₃), Multiplet (~1.0-1.5 ppm, 1H, CH-CN), Multiplets (~0.8-1.2 ppm, 2H, CH₂) | The two methyl groups are chemically equivalent and will appear as a singlet. The cyclopropyl protons will be in the characteristic upfield region and will show complex splitting due to geminal and vicinal coupling. |

| ¹³C NMR | Quaternary C (~20-30 ppm), 2 x CH₃ (~20-25 ppm), CH₂ (~15-25 ppm), CH-CN (~10-20 ppm), CN (~120 ppm) | The nitrile carbon is significantly deshielded. The cyclopropyl carbons are shielded and appear in the aliphatic region. |

| IR Spectroscopy | ~2240 cm⁻¹ (C≡N stretch), ~2950-2850 cm⁻¹ (C-H stretch), ~1450 cm⁻¹ (C-H bend) | The C≡N stretch is a sharp, medium-intensity band characteristic of nitriles. The C-H stretches and bends are typical for sp³ hybridized carbons. |

| Mass Spectrometry | Molecular Ion (M⁺) at m/z = 95. Key fragments at m/z = 80 (loss of CH₃), m/z = 68 (loss of HCN), m/z = 54 (loss of CH₃ and HCN). | The molecular ion should be observable. Fragmentation is likely to involve the loss of a methyl group to form a stable cyclopropyl cation, or the loss of hydrogen cyanide.[8][9] |

Applications in Drug Development and Medicinal Chemistry

The gem-dimethylcyclopropane motif is a privileged scaffold in medicinal chemistry, often employed to enhance the pharmacological properties of drug candidates. This structural unit can improve metabolic stability, modulate lipophilicity, and provide a rigid conformational constraint, which can lead to increased potency and selectivity.

Precursor to Cilastatin Intermediate

One of the most notable applications of the 2,2-dimethylcyclopropane core is in the synthesis of Cilastatin. The corresponding amide, (S)-2,2-dimethylcyclopropanecarboxamide, is a key intermediate in the industrial production of Cilastatin.[6] Cilastatin is a dehydropeptidase-I inhibitor that is co-administered with the antibiotic imipenem to prevent its renal degradation, thereby increasing its efficacy.

Caption: Synthetic relationship of this compound to Cilastatin.

A Scaffold for Biologically Active Compounds

Numerous natural and synthetic compounds containing the gem-dimethylcyclopropane unit have demonstrated a wide range of biological activities, including:

-

Antiviral Activity: Certain terpenes with this moiety have shown inhibitory effects against viruses.

-

Antimicrobial Properties: The rigid and lipophilic nature of the cyclopropane ring can contribute to the disruption of microbial cell membranes.

-

Cytotoxic Effects: Several compounds incorporating this scaffold have been investigated for their potential as anticancer agents.

The nitrile group in this compound serves as a versatile handle for further chemical transformations, allowing for the introduction of various pharmacophores. It can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, making it an excellent starting point for the synthesis of diverse compound libraries for drug discovery screening.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. As with all nitriles, there is a potential for toxicity. Appropriate personal protective equipment, including gloves and safety glasses, should be worn at all times. It is a flammable liquid and should be stored away from heat and open flames.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its unique structural features, combining a sterically hindered cyclopropane ring with a reactive nitrile group, make it an attractive building block for the construction of complex molecules with interesting biological activities. The plausible and efficient synthetic routes, coupled with its role as a precursor to important pharmaceutical intermediates like the core of Cilastatin, underscore its importance for researchers and drug development professionals. Further exploration of the reactivity and applications of this compound is likely to yield novel and potent therapeutic agents.

References

-

ResearchGate. Diagnostically important EI induced fragmentation of cyclopropylmethyl.... [Link]

- Google Patents. CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile.

- Google Patents. CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide.

-

NIST WebBook. Cyclopropanecarbonitrile. [Link]

-

Organic Syntheses. cyclopropyl cyanide. [Link]

-

PubChem. (S)-2,2-Dimethylcyclopropanecarboxamide. [Link]

-

Royal Society of Chemistry. Stereoselective construction of nitrile-substituted cyclopropanes. [Link]

-

NIST WebBook. Cyclopropanecarbonitrile. [Link]

-

Chemistry LibreTexts. 8.9: Addition of Carbenes to Alkenes - Cyclopropane Synthesis. [Link]

-

PubMed Central. Dehydration of Amides to Nitriles Under Conditions of a Catalytic Appel Reaction. [Link]

-

Doc Brown's Chemistry. mass spectrum of cyclopropane C3H6 fragmentation pattern.... [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

- Google Patents. US4296241A - Preparation of 3-(2,2-dichlorovinyl)

- Google Patents. Esters of 2,2-dimethyl-3-formyl-1-cyclopropane-carboxylic acid.

-

Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

-

PubChem. (S)-2,2-Dimethylcyclopropanecarboxamide. [Link]

Sources

- 1. CAS 5722-11-2: 2,2-Dimethylcyclopropanecarbonitrile [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. rsc.org [rsc.org]

- 5. CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide - Google Patents [patents.google.com]

- 6. (S)-2,2-Dimethylcyclopropanecarboxamide | C6H11NO | CID 10197657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WO2016116555A1 - Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Introduction: The Smallest Ring, A Giant Legacy

An In-Depth Technical Guide to the Discovery and History of Cyclopropane Compounds

Cyclopropane, the smallest and most strained of the cycloalkanes, stands as a testament to the elegant complexity of organic chemistry.[1] Its three-membered ring, a simple equilateral triangle of carbon atoms, belies a rich and fascinating history that spans from fundamental synthetic chemistry to the frontiers of anesthetic medicine and modern drug discovery.[2][3] The inherent ring strain imparts unique chemical and physical properties, making it more reactive than its acyclic or larger-ring counterparts and a subject of theoretical and practical interest for over a century.[1] This guide offers a comprehensive exploration of the journey of cyclopropane, from its serendipitous discovery to its current, strategically vital role in the development of new therapeutics. We will delve into the pioneering syntheses, the evolution of bonding theories that sought to explain its enigmatic structure, its dramatic rise and fall as a potent anesthetic, and its modern renaissance as a coveted structural motif in medicinal chemistry.

The Genesis: August Freund and the First Synthesis (1881)

The story of cyclopropane begins in 1881 with the Austrian chemist August Freund.[2][4] While working at the Lviv Technical University, Freund was investigating the reactions of 1,3-dibromopropane.[4] By treating it with sodium metal, he induced an intramolecular Wurtz reaction, forcing the two ends of the three-carbon chain to couple, thereby closing the ring and forming the novel hydrocarbon, which he named trimethylene.[2][4][5] In his very first paper on the subject, Freund not only reported the synthesis but also correctly proposed its three-membered ring structure.[2][4]

Freund's Synthesis Protocol

Freund's original synthesis was a landmark achievement in organic chemistry, demonstrating the formation of a highly strained carbocyclic ring.

Reaction: Intramolecular Wurtz coupling of 1,3-dibromopropane. Reagent: Sodium metal. Mechanism:

-

Two sodium atoms each donate an electron to the 1,3-dibromopropane molecule, leading to the cleavage of the carbon-bromine bonds and the formation of a diradical or, more likely, a dicarbanionic intermediate.

-

The resulting nucleophilic carbon at one end of the propane chain attacks the electrophilic carbon at the other end, displacing the second bromide ion.

-

This intramolecular nucleophilic substitution results in the formation of the cyclopropane ring and two equivalents of sodium bromide.[6]

The yield of this reaction was later improved in 1887 by Gustavson, who employed zinc instead of sodium.[2]

Caption: Freund's Synthesis of Cyclopropane (1881).

Unraveling the Structure: Theories of Bonding in a Strained Ring

The triangular structure of cyclopropane, with its internal C-C-C bond angles of 60°, presented a significant theoretical challenge. This angle deviates dramatically from the ideal 109.5° tetrahedral angle for sp³ hybridized carbon, leading to immense angle strain. For decades, chemists debated how such a strained molecule could exist and what the true nature of its bonding was. Two major models emerged to provide a quantum mechanical description.

The Coulson-Moffitt 'Bent Bond' Model (1947)

Charles Coulson and William Moffitt proposed a model where the carbon atoms remain sp³ hybridized, but the C-C bonding orbitals are not directed along the internuclear axes.[7][8][9] Instead, the orbitals overlap at an angle, creating weaker, curved, or "bent bonds" that lie outside the triangle formed by the carbon nuclei.[7][10]

-

Key Features:

-

The C-C bonds are formed by the overlap of sp³ hybrid orbitals.

-

To accommodate the 60° geometry, the inter-orbital angle is reduced to approximately 104°.[8][9]

-

This outward bending of the C-C bonds results in less efficient orbital overlap compared to a standard sigma bond, explaining the molecule's high reactivity and propensity for ring-opening reactions.[9]

-

The model also predicts that the C-H bonds have more s-character, making them shorter and stronger.[7]

-

The Walsh Model (1947)

In the same year, A. D. Walsh offered an alternative model based on molecular orbitals. This model treats cyclopropane as having sp² hybridized carbon atoms.

-

Key Features:

-

Each carbon atom uses two sp² orbitals to form C-H bonds.

-

One sp² orbital from each carbon is directed towards the center of the ring. These three orbitals combine to form a set of three molecular orbitals.

-

The remaining p-orbital on each carbon lies in the plane of the ring. These overlap to form another set of three molecular orbitals.

-

This model helps explain properties that the bent-bond model does not, such as the ability of the cyclopropyl group to conjugate with adjacent π-systems, similar to a double bond.[7]

-

Caption: Key Historical Milestones of Cyclopropane.

The Renaissance: A Prized Motif in Modern Drug Discovery

In recent decades, the cyclopropane ring has experienced a remarkable resurgence, becoming a highly valued structural component in medicinal chemistry. [11][12][13]Far from being a mere curiosity, it is now strategically incorporated into drug candidates to address numerous challenges in drug discovery. [12]Its unique physicochemical properties, stemming from its rigid, strained structure, allow it to serve as a versatile "sp³-rich" building block. [11][14]

Key Roles in Medicinal Chemistry:

-

Metabolic Stability: The cyclopropyl group is resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. [15]Replacing a more metabolically labile group (like a gem-dimethyl or isopropyl group) with a cyclopropane can significantly increase a drug's half-life. [12]* Potency and Binding: The rigid nature of the ring can lock a molecule into a specific, bioactive conformation, reducing the entropic penalty of binding to a biological target and thus enhancing potency. [12][15]* Physicochemical Properties: The introduction of a cyclopropane ring can fine-tune properties like solubility, lipophilicity, and membrane permeability. [11][12]* Novelty and Patentability: Incorporating this unique scaffold can generate novel chemical entities with new intellectual property potential. [11] The cyclopropane motif is now found in numerous FDA-approved drugs for treating a wide range of diseases, including viral infections (COVID-19, Hepatitis C, HIV/AIDS), asthma, and cancer. [16][17]

Modern Synthetic Methodologies

The renewed interest in cyclopropane-containing compounds has driven the development of sophisticated and stereoselective synthetic methods for their construction. While Freund's Wurtz coupling was revolutionary, modern chemistry demands more versatile and controlled approaches.

-

Simmons-Smith Reaction: One of the most well-known methods, this reaction involves treating an alkene with a carbenoid, typically diiodomethane and a zinc-copper couple, to form the cyclopropane ring in a stereospecific manner. [3][18]* Transition-Metal Catalyzed Decomposition of Diazo Compounds: Catalysts based on rhodium, copper, and ruthenium can decompose diazo compounds to generate metal carbenes, which then add to alkenes to form cyclopropanes. [3]This method offers high levels of control over stereoselectivity.

-

Johnson–Corey–Chaykovsky Reaction: This reaction uses a sulfur ylide to transfer a methylene group to an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound, to form the cyclopropane ring. [5]* Intramolecular Cyclization: Various methods exist to form cyclopropanes via intramolecular reactions, often involving the displacement of a leaving group by a nearby carbanion. [5]

Conclusion

From its initial synthesis as a chemical novelty to its dramatic tenure as a leading anesthetic and its current status as a cornerstone of modern drug design, the history of cyclopropane is a compelling narrative of scientific discovery and evolution. The journey of this simple three-carbon ring highlights how fundamental chemical principles—such as strain, bonding, and reactivity—can have profound and often unexpected impacts on medicine and technology. For researchers and drug development professionals, the cyclopropyl moiety is no longer just a strained ring but a powerful tool, offering solutions to complex pharmacological challenges and continuing to inspire innovation in the synthesis of complex molecules.

References

- Wikipedia. Cyclopropane.

- Cyclopropane: History. (n.d.).

- Wood Library-Museum of Anesthesiology. Cyclopropane.

- Wikipedia. August Freund.

- Wikipedia.

- Walsh Cyclopropane Molecular Orbitals. (n.d.).

- American Chemical Society. (2012, September 17). Cyclopropane.

- The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. (2025, November 1). ScienceDirect.

- structure and reactivity of the cyclopropane species. (n.d.). Wiley Online Library.

- Walsh, A. D. (1947). Background of Walsh Cyclopropane Molecular Orbitals.

- Coulson, C. A., & Moffitt, W. E. (1949). The properties of the C-C bond in cyclopropane. Philosophical Magazine.

- Baeyer's strain theory, Sachse Mohr's theory, Coulson & Moffitt's Modific

- Coulson and Moffitt's Modific

- Bokoch, M. P., & Gelb, A. W. (2014). From the journal archives: cyclopropane: induction and recovery with a bang! Canadian Journal of Anesthesia, 61(8), 763-766.

- Wang, N., Zhao, J. X., & Yue, J. M. (2025). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic & Biomolecular Chemistry.

- The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry, 59(19), 8712-8756.

- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry.

- The Crucial Role of Cyclopropane Deriv

- New, simple and accessible method creates potency-increasing structure in drugs. (2023, August 8). Science.

- Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (n.d.). PubMed Central.

- Cyclopropane - Anesthesia General. (2025, October 22).

- Cyclopropane | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com.

- Coulson and Moffitt's Modification. (2024, February 11). Pharmacareerinsider.

- Cyclopropane | Cyclic hydrocarbon, Organic compound, Flammable gas. (2025, December 17). Britannica.

- Synthesis of Cyclopropane by the Wurtz Reaction. (2020, May 2). YouTube.

- Donaldson, W. A. (n.d.). Synthesis of cyclopropane containing natural products.

- Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. (2022).

Sources

- 1. Cyclopropane - American Chemical Society [acs.org]

- 2. Cyclopropane - Wikipedia [en.wikipedia.org]

- 3. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. August Freund - Wikipedia [en.wikipedia.org]

- 5. Cyclopropanation - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. catalogimages.wiley.com [catalogimages.wiley.com]

- 8. hrpatelpharmacy.co.in [hrpatelpharmacy.co.in]

- 9. Coulson and Moffitt’s Modification, Sachse Mohr’s Theory (Theory of Strainless Rings) | Pharmaguideline [pharmaguideline.com]

- 10. Coulson and Moffitt’s Modification - Pharmacareerinsider [pharmacareerinsider.com]

- 11. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade | CoLab [colab.ws]

- 12. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. New, simple and accessible method creates potency-increasing structure in drugs - Previously undescribed chemical process may offer safer, more practical way to create cyclopropanes—a key feature in many drugs and drug-candidates [chemeurope.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. epublications.marquette.edu [epublications.marquette.edu]

The Unseen Workhorse: A Technical Guide to the Basic Research Applications of Nitrile Compounds

Abstract

The nitrile group (-C≡N), often a subtle inclusion in complex molecular architectures, is a powerhouse of chemical versatility. Its unique electronic properties, linear geometry, and diverse reactivity make it an indispensable tool in modern chemical and biological research. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core applications of nitrile compounds in basic research. We will move beyond a simple enumeration of reactions to explore the causal relationships behind experimental choices, offering field-proven insights into the strategic application of this remarkable functional group. From its role as a key building block in organic synthesis to its nuanced function as a pharmacophore in medicinal chemistry, a robust component in materials science, and a sensitive probe in biophysical studies, this guide illuminates the multifaceted contributions of nitrile compounds to scientific advancement.

The Enduring Appeal of the Nitrile: Fundamental Properties

The utility of the nitrile group stems from a unique combination of electronic and steric features. The carbon-nitrogen triple bond is highly polarized, rendering the carbon atom electrophilic and the nitrogen atom weakly nucleophilic and a hydrogen bond acceptor.[1][2] This inherent reactivity allows for a vast array of chemical transformations. Furthermore, the linear geometry and small size of the cyano group, approximately one-eighth the size of a methyl group, allow it to be incorporated into sterically hindered environments and act as a bioisostere for various functional groups.[2][3]

Key Physicochemical Properties:

-

Strong Electron-Withdrawing Group: The cyano group significantly influences the electronic properties of a molecule, impacting the reactivity of adjacent atoms and aromatic rings.[1]

-

Dipole Moment: The significant dipole moment of the nitrile bond facilitates strong polar interactions and hydrogen bonding with biological targets.[4][5]

-

Metabolic Stability: In many pharmaceutical applications, the nitrile group is metabolically stable and passes through the body unchanged, a desirable trait for drug candidates.[3][4]

The Architect's Tool: Nitriles in Organic Synthesis

The nitrile group is a cornerstone of synthetic organic chemistry, serving as a versatile precursor to a wide range of other functional groups, including amines, carboxylic acids, amides, aldehydes, and ketones.[1][6] This transformative capacity makes it a valuable intermediate in the total synthesis of complex natural products and pharmaceuticals.[7]

Cyanation Reactions: Forging Carbon-Carbon Bonds

The introduction of a cyano group, or cyanation, is a powerful method for forming C-C bonds.[8] Various mechanistically distinct pathways have been developed to achieve this transformation.

-

Nucleophilic Cyanation: This classic approach involves the reaction of an alkyl halide with an alkali metal cyanide, such as sodium cyanide, via an SN2 mechanism.[8] For the synthesis of aryl nitriles, palladium- or nickel-catalyzed cross-coupling reactions of aryl halides with cyanide sources like zinc cyanide (Zn(CN)₂) are widely employed.[8]

-

Sandmeyer Reaction: This well-established method converts aniline derivatives into benzonitriles via a diazonium salt intermediate.[8]

-

Hydrocyanation: This reaction involves the addition of hydrogen cyanide (HCN) across a double or triple bond, often catalyzed by transition metals.[8]

Experimental Protocol: Palladium-Catalyzed Cyanation of an Aryl Bromide

This protocol provides a general procedure for the synthesis of an aryl nitrile from an aryl bromide using a palladium catalyst.

-

Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), zinc cyanide (0.6 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).

-

Solvent and Degassing: Add anhydrous, degassed solvent (e.g., DMF, 5 mL) to the flask. Degas the reaction mixture by bubbling with argon for 15 minutes.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir under an inert atmosphere.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Figure 1: A simplified diagram of the catalytic cycle for palladium-catalyzed cyanation.

The Nitrile as a Versatile Synthetic Intermediate

Once incorporated into a molecule, the nitrile group can be readily transformed into a variety of other functionalities.[9]

| Transformation | Reagents and Conditions | Product |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid |

| Reduction | LiAlH₄ or H₂, catalyst | Primary Amine |

| Partial Reduction | DIBAL-H | Aldehyde |

| Addition of Grignard Reagents | 1. RMgX, 2. H₃O⁺ | Ketone |

| Cycloaddition | Azides, dienes | Heterocycles |

Table 1: Common transformations of the nitrile group in organic synthesis.

The Strategist's Choice: Nitriles in Medicinal Chemistry

The nitrile group has become an increasingly important functional group in drug design and development.[3][10] Over 30 nitrile-containing pharmaceuticals are currently on the market, with many more in clinical development.[11] The strategic incorporation of a nitrile can significantly enhance the pharmacological and pharmacokinetic properties of a drug candidate.[3][12]

The Nitrile as a Pharmacophore and Bioisostere

The nitrile group can directly participate in binding interactions with biological targets, acting as a key pharmacophore.[4] Its strong dipole moment allows it to act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues like serine and arginine in protein active sites.[2][4][5]

Furthermore, the nitrile group is often employed as a bioisostere for other functional groups, such as carbonyls, hydroxyls, and halogens.[3][12][13] This bioisosteric replacement can lead to improved potency, selectivity, and metabolic stability.

Figure 2: Common bioisosteric replacements involving the nitrile group.

Enhancing Drug Properties

The incorporation of a nitrile group can have several beneficial effects on the properties of a drug molecule:

-

Improved Binding Affinity: The ability to form strong polar interactions and hydrogen bonds can significantly enhance the binding affinity of a ligand for its target protein.[3][10]

-

Enhanced Pharmacokinetics: Nitrile-containing compounds often exhibit improved pharmacokinetic profiles, including increased bioavailability and a longer half-life.[3] The nitrile group can also block metabolically labile sites, increasing the metabolic stability of a drug.[12]

-

Reduced Drug Resistance: The small size and unique electronic properties of the nitrile group can help to overcome drug resistance mechanisms.[3][10]

| Nitrile-Containing Drug | Therapeutic Area | Role of the Nitrile Group |

| Vildagliptin | Antidiabetic | Forms a key hydrogen bond with the target enzyme, dipeptidyl peptidase-4 (DPP-4).[2] |

| Anastrozole | Anticancer | Binds to the heme iron of the aromatase enzyme, inhibiting its activity.[4][11] |

| Citalopram | Antidepressant | The nitrile group is believed to contribute to the high-affinity binding to the serotonin transporter.[11] |

| Letrozole | Anticancer | The nitrile group coordinates with the heme iron of aromatase, leading to potent inhibition.[11] |

Table 2: Examples of nitrile-containing pharmaceuticals and the role of the nitrile group.

Nitriles as Covalent Inhibitors

The electrophilic nature of the nitrile carbon makes it a target for nucleophilic attack. This reactivity can be harnessed in the design of covalent inhibitors, where the nitrile group forms a covalent bond with a nucleophilic residue (e.g., cysteine) in the active site of a target enzyme.[14] This strategy can lead to highly potent and long-acting inhibitors. The reactivity of the nitrile can be tuned by the electronic properties of the adjacent molecular framework.[15]

The Material Innovator: Nitriles in Polymer Science

Nitrile-containing polymers, particularly those derived from acrylonitrile, possess a unique combination of properties that make them valuable in a wide range of applications.[16][17]

Nitrile Butadiene Rubber (NBR)

Nitrile butadiene rubber (NBR) is a synthetic rubber produced by the copolymerization of acrylonitrile and butadiene.[16][18] The acrylonitrile content can be varied to tailor the properties of the rubber.[19]

-

High Acrylonitrile Content: Increased resistance to oils, fuels, and chemicals, but reduced flexibility at low temperatures.[16][19]

-

Low Acrylonitrile Content: Improved low-temperature flexibility, but lower resistance to oils and solvents.

NBR is widely used in applications requiring excellent oil and fuel resistance, such as automotive seals, gaskets, and fuel hoses.[19][20]

Functionalized Nitrile Polymers

The nitrile group in polymers can be chemically modified to introduce new functionalities and create advanced materials.[21] These modifications can be achieved through reactions such as nucleophilic addition, cycloaddition, and hydrolysis.[21] This allows for the development of polymers with tailored properties for specific applications, including:

-

Polymer Therapeutics: Nitrile-functionalized polymers can be used as platforms for drug delivery and the development of novel therapeutics.[22]

-

Elastomeric Networks: Polysiloxanes bearing nitrile side groups are being explored for applications in dielectric actuators, sensors, and energy devices.[23][24]

-

Flexible Dielectric Materials: Carboxylated nitrile rubber nanocomposites are being investigated for use in flexible electronic devices.[25]

The Molecular Reporter: Nitriles as Vibrational Probes

The carbon-nitrogen triple bond of the nitrile group has a strong, sharp vibrational absorption in a region of the infrared (IR) spectrum that is relatively free from interference from other biological molecules.[26][27] This makes the nitrile group an excellent vibrational probe for studying the structure, dynamics, and local environment of proteins and DNA.[26][27]

Vibrational Stark Effect (VSE) Spectroscopy

The vibrational frequency of the nitrile group is highly sensitive to its local electrostatic environment.[27][28] This phenomenon, known as the vibrational Stark effect (VSE), allows researchers to use the nitrile stretch as a molecular-level electric field meter.[28] By incorporating a nitrile probe into a specific site in a biomolecule, the local electric field can be measured, providing insights into:

-

Protein conformation and dynamics [26]

-

Enzyme catalysis

-

Ligand binding

-

Hydrogen bonding interactions [28]

The integrated intensity of the nitrile peak in the IR spectrum also correlates with the electric field, providing a complementary method for its determination.[28][29][30]

Experimental Workflow: Site-Specific IR Spectroscopy with a Nitrile Probe

-

Probe Incorporation: A nitrile-containing unnatural amino acid is incorporated into a protein at a specific site using non-canonical amino acid mutagenesis.

-

Protein Expression and Purification: The nitrile-labeled protein is expressed in a suitable host (e.g., E. coli) and purified to homogeneity.

-

IR Spectroscopy: The IR spectrum of the purified protein is recorded. The frequency of the nitrile stretching vibration is measured.

-

Data Analysis: The measured nitrile frequency is correlated with the local electric field using a pre-calibrated VSE relationship.

-

Interpretation: The electric field data is used to infer information about the protein's structure, dynamics, or function.

Figure 3: A generalized workflow for using a nitrile vibrational probe in biophysical studies.

Bioconjugation

Electron-poor aryl nitriles have shown promise as reagents for bioconjugation due to their high electrophilicity and selectivity for reacting with thiols.[31][32][33][34] This reactivity is being explored for the site-selective modification of proteins and antibodies, offering new strategies for creating antibody-drug conjugates and other functional bioconjugates.[32][33][34][35]

Conclusion